Methyl (1R,2S,3S,5S)-8-methyl-3-[4-(tributylstannyl)phenyl]-8-azabicyclo[3.2.1]octane-2-carboxylate
Description
Methyl (1R,2S,3S,5S)-8-methyl-3-[4-(tributylstannyl)phenyl]-8-azabicyclo[3.2.1]octane-2-carboxylate is a structurally complex organotin-containing derivative of the tropane alkaloid family. Its core bicyclo[3.2.1]octane scaffold is characteristic of tropane-based compounds, which are known for their pharmacological relevance, particularly in central nervous system (CNS) modulation . The compound features:
- Stereochemistry: The (1R,2S,3S,5S) configuration ensures specific spatial orientation critical for receptor interactions.
- Applications: Primarily used in research as a precursor for Stille cross-coupling reactions in medicinal chemistry and as a tool compound for studying tropane-based receptor ligands .
Properties
CAS No. |
136794-88-2 |
|---|---|
Molecular Formula |
C28H47NO2Sn |
Molecular Weight |
548.4 g/mol |
IUPAC Name |
methyl (1R,2S,3S,5S)-8-methyl-3-(4-tributylstannylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C16H20NO2.3C4H9.Sn/c1-17-12-8-9-14(17)15(16(18)19-2)13(10-12)11-6-4-3-5-7-11;3*1-3-4-2;/h4-7,12-15H,8-10H2,1-2H3;3*1,3-4H2,2H3;/t12-,13+,14+,15-;;;;/m0..../s1 |
InChI Key |
RFKIOWVNAZNSTN-AURCBSNNSA-N |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC)N3C |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C2CC3CCC(C2C(=O)OC)N3C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula C27H43NO2Sn. †Estimated from structurally related tropanes .
Key Observations:
- Substituent Effects: The tributylstannyl group distinguishes the target compound by enabling organometallic reactivity, unlike the phenyl (Troparil) or halogenated (Cl, I) groups in analogues. This group increases molecular weight by ~40–50% compared to non-tin derivatives .
- Stereochemical Consistency: All analogues retain the (1R,2S,3S,5S) configuration, critical for binding to monoamine transporters (e.g., dopamine, serotonin) .
Pharmacological and Metabolic Comparison
Table 2: Pharmacokinetic and Metabolic Profiles
Key Findings:
- Metabolism: The target compound’s tributylstannyl group may slow hepatic metabolism due to steric hindrance, increasing its half-life compared to non-tin analogues like cocaine .
- Toxicity: Organotin derivatives pose unique risks, including neurotoxicity, whereas halogenated analogues (e.g., 4-iodophenyl) may interfere with thyroid function .
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